Blepharismin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

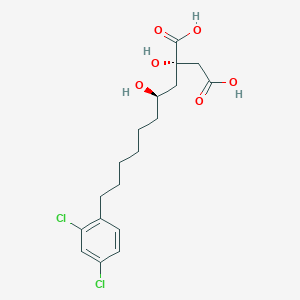

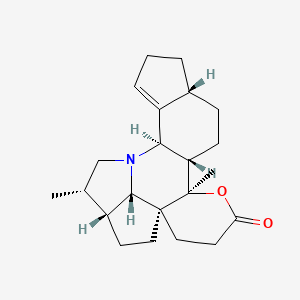

Blepharismin is a natural product found in Blepharisma japonicum with data available.

Aplicaciones Científicas De Investigación

1. Photodynamic Activity and Inhibition of Enzymes

Blepharismin, a photosensitizing pigment from the protozoan Blepharisma, has been studied for its ability to inhibit the generation of superoxide anion in neutrophils. This inhibition is light and concentration-dependent and occurs via both diacylglycerol-induced protein kinase C (PKC)-dependent and arachidonate-induced PKC-independent reactions. Additionally, blepharismin can inhibit PKC activity in neutrophils and rat brain, as well as NADPH oxidase activity in a cell-free system, suggesting a broad potential for non-specific inhibition of various membrane-bound enzymes (Watanabe et al., 1995).

2. Structural and Biosynthetic Studies

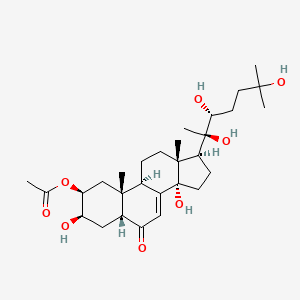

The structure of blepharismin has been a subject of research since its isolation. It was characterized as calcium 3-(2'-formylamino-5'-hydroxybenzoyl)lactate based on chemical and spectroscopic analyses, including x-ray crystallography (Kubota et al., 1973). Further studies have focused on the assignment of 13C NMR signals for blepharismin C, achieved through analyses of enriched samples obtained by feeding experiments (Uruma et al., 2007).

3. Photoreceptor and Photodynamic Effects

Blepharismin's role as a photoreceptor pigment in Blepharisma japonicum has been explored extensively. It has been implicated in mediating photophobic responses and photodynamic effects. Studies have isolated a blepharismin-binding protein, indicating a complex mechanism of action in photoreception (Gioffrè et al., 1993). Additionally, blepharismins can form ion-permeable channels in planar lipid bilayer membranes, suggesting a cytotoxic mechanism of action against predatory protozoa (Muto et al., 2001).

4. Photobiological and Photophysical Properties

The photobiology of Blepharisma, including the properties of blepharismin, has been reviewed to understand its sensitivity to visible and near-ultraviolet radiation (Giese, 1981). Time-resolved fluorescence spectroscopy and photolysis studies of blepharismin have contributed to understanding its excited state behavior and photochemistry (Yamazaki et al., 1993).

Propiedades

Nombre del producto |

Blepharismin |

|---|---|

Fórmula molecular |

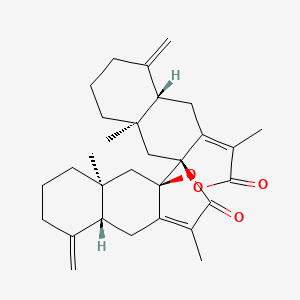

C41H30O11 |

Peso molecular |

698.7 g/mol |

Nombre IUPAC |

5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione |

InChI |

InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3 |

Clave InChI |

FRDONCXLMWOCKJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O |

Sinónimos |

blepharismin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

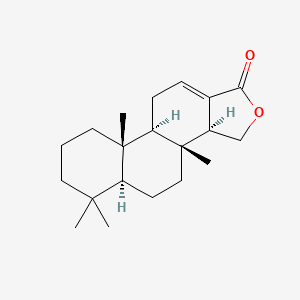

![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)

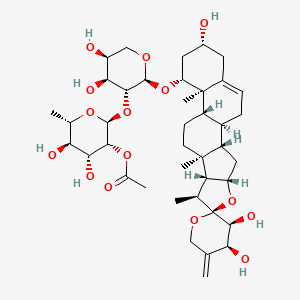

![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)